molecular formula C14H26N2 B093072 2-Undecyl-1H-imidazole CAS No. 16731-68-3

2-Undecyl-1H-imidazole

Cat. No.: B093072
CAS No.: 16731-68-3
M. Wt: 222.37 g/mol
InChI Key: LLEASVZEQBICSN-UHFFFAOYSA-N
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Description

2-Undecyl-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. The undecyl group attached to the imidazole ring makes this compound particularly interesting due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments .

Scientific Research Applications

2-Undecyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits antimicrobial properties, making it useful in developing antibacterial and antifungal agents.

    Medicine: Its derivatives are explored for potential anticancer and antiviral activities.

    Industry: It is used in the formulation of surfactants and corrosion inhibitors

Safety and Hazards

2-Undecyl-1H-imidazole causes serious eye irritation and is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Imidazoles are being deployed in a wide range of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, including 2-Undecyl-1H-imidazole, is of strategic importance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Undecyl-1H-imidazole typically involves the cyclization of amido-nitriles or the reaction of imidazole with long-chain alkyl halides. One common method is the reaction of imidazole with 1-bromoundecane under basic conditions, such as using potassium carbonate in dimethylformamide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. Microwave-assisted synthesis has also been explored, providing a rapid and efficient method for producing this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Undecyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Undecyl-1H-imidazole involves its interaction with biological membranes due to its amphiphilic nature. It can disrupt microbial cell membranes, leading to cell lysis and death. In medicinal applications, it may inhibit specific enzymes or interfere with cellular pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

  • 2-Decyl-1H-imidazole
  • 2-Dodecyl-1H-imidazole
  • 2-Tetradecyl-1H-imidazole

Comparison: 2-Undecyl-1H-imidazole is unique due to its specific chain length, which balances hydrophilic and hydrophobic interactions. This balance enhances its solubility and effectiveness in various applications compared to shorter or longer alkyl chain imidazoles .

Properties

IUPAC Name

2-undecyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h12-13H,2-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEASVZEQBICSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066114
Record name 1H-Imidazole, 2-undecyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16731-68-3
Record name 2-Undecylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16731-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 2-undecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016731683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 2-undecyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole, 2-undecyl-
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Record name 2-undecyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Undecyl-1H-imidazole contribute to the curing process of epoxy resins?

A1: While the exact mechanism of action isn't detailed in the provided research [], this compound likely functions as a catalytic curing agent for epoxy resins. Imidazole derivatives are known to initiate the ring-opening polymerization of epoxy groups, leading to crosslinking and hardening of the resin. As a "late curing agent," it's plausible that this compound exhibits delayed reactivity, potentially offering benefits like extended pot life and controlled curing profiles.

Q2: Are there any studies comparing the performance of epoxy resin systems cured with this compound to those cured with other common curing agents?

A2: The provided research [] focuses on evaluating L-Tryptophan as a novel green curing agent and doesn't offer a direct performance comparison with other established curing agents like this compound. Further research is needed to assess the relative performance characteristics (e.g., curing kinetics, mechanical properties, thermal stability) of epoxy systems cured with different agents.

Q3: What are the potential environmental advantages and disadvantages of using this compound in epoxy resin formulations?

A3: The research [] emphasizes the need for environmentally friendly epoxy systems. While this compound is a widely used curing agent, its environmental impact (e.g., biodegradability, toxicity) isn't specifically addressed in this study. Further research is needed to evaluate its environmental profile and compare it to alternative, potentially greener curing agents like the L-Tryptophan system investigated in the paper.

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